1-[2,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-hydroxyphenyl]ethanone is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound, identified by the Chemical Abstracts Service number 108956-90-7, is characterized by its molecular formula and a molecular weight of approximately 396.668 g/mol. The compound's structure includes multiple silyl ether groups, which contribute to its stability and reactivity.
This compound can be sourced from specialized chemical suppliers and is often produced on demand due to its specific applications in research and industry. It is typically available in neat form for laboratory use.
1-[2,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-hydroxyphenyl]ethanone falls under the category of organic compounds, specifically as a phenolic derivative. Its classification is significant for understanding its reactivity and potential applications in chemical synthesis and material science.
The synthesis of 1-[2,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-hydroxyphenyl]ethanone typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 1-[2,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-hydroxyphenyl]ethanone features a central ethanone group flanked by a hydroxyphenyl group that has two bis(dimethylsilyl) ether substituents at the 2 and 4 positions. This arrangement contributes to both steric hindrance and electronic effects that influence its reactivity.
CC(=O)c1c(O)cc(O[Si](C)(C)C(C)(C)C)cc1O[Si](C)(C)C(C)(C)C
InChI=1S/C20H36O4Si2/c1-14(21)18-16(22)12-15(23-25(8,9)19(2,3)4)13-17(18)24-26(10,11)20(5,6)7/h12-13,22H,1-11H3
The compound can participate in various chemical reactions typical for phenolic compounds:
Reactions involving this compound should be conducted under inert atmospheres to prevent unwanted side reactions with moisture or oxygen. The use of catalysts may enhance reaction rates and yields.
The mechanism of action for 1-[2,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-hydroxyphenyl]ethanone primarily involves interactions at the molecular level where it may act as an antioxidant or free radical scavenger due to its phenolic structure.
Research indicates that compounds with similar structures exhibit significant biological activity through mechanisms such as:
1-[2,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-hydroxyphenyl]ethanone has potential applications in:
This compound's unique structural attributes make it a valuable subject for ongoing research across various scientific disciplines.
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3